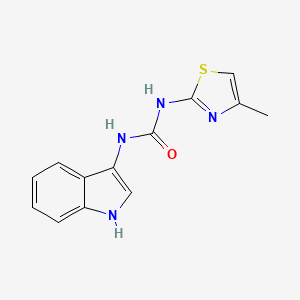
1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea, also known as compound 1, is a synthetic compound that has shown potential in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 is not fully understood. However, it has been suggested that the anti-tumor activity of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 may be due to its ability to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. The anti-inflammatory activity of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 has also been found to inhibit the growth of human hepatocellular carcinoma cells and induce apoptosis in human breast cancer cells. Furthermore, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 has been shown to have antioxidant activity and to protect against oxidative stress-induced cell damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 has demonstrated potent anti-tumor and anti-inflammatory activities, making it a promising candidate for further research. However, one limitation of using 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 in lab experiments is its relatively low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1. One potential application is in the development of novel anti-tumor and anti-inflammatory therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 and to identify its molecular targets. Other future directions include investigating the potential of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 as an antioxidant and exploring its potential for use in combination with other therapeutic agents.
In conclusion, 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 is a synthetic 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea in the development of novel therapeutic agents.
Méthodes De Synthèse
The synthesis of 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 involves the reaction of 1H-indole-3-carboxylic acid with 4-methylthiazol-2-ylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with urea to yield the final product.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 exhibited potent anti-tumor activity in vitro against human gastric cancer cells by inducing cell cycle arrest and apoptosis. Another study demonstrated that 1-(1H-indol-3-yl)-3-(4-methylthiazol-2-yl)urea 1 had potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methyl-1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-8-7-19-13(15-8)17-12(18)16-11-6-14-10-5-3-2-4-9(10)11/h2-7,14H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRTXONKJODCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-mesityl-2-((2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2460480.png)
![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2460482.png)
![N-(4-acetamidophenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2460485.png)
![2-(benzylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2460486.png)
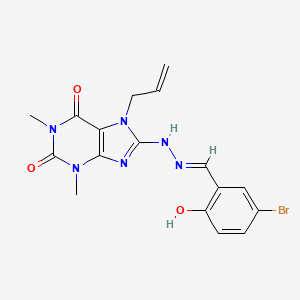
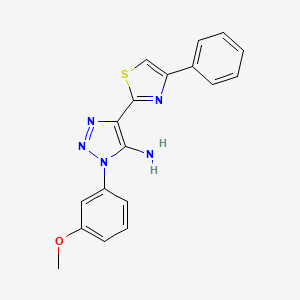
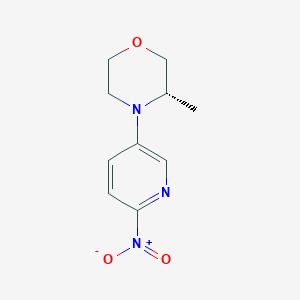
![1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2460492.png)
![4-(4-bromo-2-fluorobenzyl)-2-(5-chloro-2-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2460494.png)
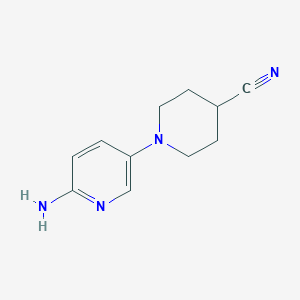
![N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2460498.png)


![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)